Antibacterial Activity Comparison: 2-Chloro-N-(3-hydroxyphenyl)acetamide vs. 4-Hydroxy Isomer
In a direct comparative study, 2-chloro-N-(3-hydroxyphenyl)acetamide and its 4-hydroxy analog were evaluated for antimicrobial activity. Both compounds showed appreciable antibacterial activity against Gram-positive and Gram-negative bacteria, but neither exhibited antifungal activity [1]. This establishes a baseline for bacterial selectivity that distinguishes these chloroacetamides from broader-spectrum antimicrobials.
| Evidence Dimension | Antibacterial and antifungal activity |
|---|---|
| Target Compound Data | Appreciable antibacterial activity against Gram-positive and Gram-negative bacteria; no antifungal activity |
| Comparator Or Baseline | 2-chloro-N-(4-hydroxyphenyl)acetamide: comparable antibacterial activity; no antifungal activity |
| Quantified Difference | Both isomers show similar antibacterial profiles, but the 3-hydroxy isomer is a distinct chemical entity with unique synthetic and physicochemical properties |
| Conditions | In vitro antimicrobial screening (details not fully specified in abstract) |
Why This Matters
This data confirms that the 3-hydroxy isomer is not fungicidal, guiding researchers to select it for bacterial-specific applications or to avoid it for antifungal programs.
- [1] Yusufov, M. S., Kholikov, T. S., Sasmakov, S. A., Eshboev, F. B., Abdurakhmanov, J. M., & Azimova, S. S. (2021). Synthesis of 2-chloro-N-(3-hydroxyphenyl) acetamide and 2-chloro-N-(4-hydroxyphenyl) acetamide and study of their antimicrobial activity. Journal NX, 7(1), 1-6. View Source
